Cas no 1422970-34-0 ((2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid)

(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is a chiral, Boc-protected amino acid derivative with applications in peptide synthesis and medicinal chemistry. Its stereospecific (2S,3R) configuration ensures precise control over molecular structure, making it valuable for constructing complex peptidomimetics or bioactive compounds. The tert-butoxycarbonyl (Boc) groups provide orthogonal protection for the amine functionalities, enabling selective deprotection under mild acidic conditions. This compound’s stability and compatibility with standard coupling reagents enhance its utility in solid-phase and solution-phase synthesis. Its carboxylic acid moiety allows further functionalization, facilitating integration into diverse molecular frameworks. The product is particularly useful in research requiring stereochemically defined intermediates for drug discovery or biochemical studies.
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid structure
1422970-34-0 structure
Product Name:(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
CAS No:1422970-34-0
MF:C14H26N2O6
MW:318.366044521332
CID:5911078
PubChem ID:91006932
Update Time:2025-06-13

(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1422970-34-0
    • EN300-37397344
    • (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
    • Inchi: 1S/C14H26N2O6/c1-8(15-11(19)21-13(2,3)4)9(10(17)18)16-12(20)22-14(5,6)7/h8-9H,1-7H3,(H,15,19)(H,16,20)(H,17,18)/t8-,9+/m1/s1
    • InChI Key: OHVKGQSJWVUZCJ-BDAKNGLRSA-N
    • SMILES: O(C(N[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 318.17908655g/mol
  • Monoisotopic Mass: 318.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 114Ų

(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37397344-0.05g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
0.05g
$1104.0 2023-07-06
Enamine
EN300-37397344-0.1g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
0.1g
$1157.0 2023-07-06
Enamine
EN300-37397344-0.25g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
0.25g
$1209.0 2023-07-06
Enamine
EN300-37397344-0.5g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
0.5g
$1262.0 2023-07-06
Enamine
EN300-37397344-1.0g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
1.0g
$1315.0 2023-07-06
Enamine
EN300-37397344-2.5g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
2.5g
$2576.0 2023-07-06
Enamine
EN300-37397344-5.0g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
5.0g
$3812.0 2023-07-06
Enamine
EN300-37397344-10.0g
(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid
1422970-34-0
10.0g
$5652.0 2023-07-06

Additional information on (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid

Introduction to (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0)

(2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0) is a synthetic compound with significant applications in the fields of medicinal chemistry and biotechnology. This compound is characterized by its unique stereochemistry and the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are crucial for its stability and reactivity in various chemical reactions.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in the preparation of peptides and amino acids. It effectively masks the amino functionality, allowing for selective reactions at other sites of the molecule. The removal of the Boc group can be achieved under mild acidic conditions, making it a versatile tool in the synthesis of complex molecules.

In recent years, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid has gained attention due to its potential in the development of novel therapeutic agents. Research has shown that this compound can serve as a key intermediate in the synthesis of peptide-based drugs and protein mimetics, which are increasingly important in the treatment of various diseases, including cancer and neurodegenerative disorders.

One of the key advantages of (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is its ability to form stable diastereomers. This property allows for precise control over the stereochemistry of the final product, which is crucial for optimizing biological activity and minimizing side effects. For instance, studies have demonstrated that diastereomeric purity can significantly impact the pharmacokinetic properties and efficacy of peptide-based therapeutics.

Recent advancements in synthetic methodologies have further enhanced the utility of (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid. Techniques such as solid-phase peptide synthesis (SPPS) and chiral catalysis have been employed to improve yield and purity, making large-scale production more feasible. These developments have opened new avenues for its application in drug discovery and development.

In addition to its role in pharmaceutical research, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid has also found applications in other areas of biotechnology. For example, it can be used as a building block in the synthesis of enzymatic inhibitors and biomimetic materials. The ability to fine-tune its properties through chemical modification makes it a valuable tool for researchers exploring new frontiers in these fields.

From a safety perspective, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid is generally considered safe for laboratory use when proper handling procedures are followed. However, it is important to note that the compound should be stored under appropriate conditions to maintain its stability and prevent degradation. Researchers are advised to consult relevant safety data sheets (SDS) for detailed information on handling and disposal.

In conclusion, (2S,3R)-2,3-bis({[(tert-butoxy)carbonyl]amino})butanoic acid (CAS No. 1422970-34-0) is a versatile compound with significant potential in medicinal chemistry and biotechnology. Its unique stereochemistry and protective group functionality make it an essential tool for the synthesis of complex molecules with therapeutic applications. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative treatments for various diseases.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd